molecular formula C18H41NO6Si3 B579748 TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me CAS No. 18434-96-3

TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me

Katalognummer: B579748
CAS-Nummer: 18434-96-3
Molekulargewicht: 451.782
InChI-Schlüssel: LNVMFGHHLTUKSW-ZKXLYKBJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me is a complex chemical structure that includes multiple trimethylsilyl (TMS) groups attached to a glucosamine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me typically involves the protection of hydroxyl groups on the glucosamine molecule with trimethylsilyl groups. This can be achieved through the reaction of glucosamine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective protection of the desired hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography or recrystallization may be employed to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the TMS groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving glucosamine derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to glucosamine metabolism.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism by which TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me exerts its effects involves its interaction with specific molecular targets and pathways. The TMS groups can influence the compound’s reactivity and stability, while the glucosamine moiety can interact with biological molecules such as enzymes and receptors. These interactions can modulate various biochemical processes, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    TMS-protected glucose derivatives: Similar in structure but with glucose instead of glucosamine.

    TMS-protected galactosamine derivatives: Similar but with galactosamine instead of glucosamine.

Uniqueness

TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: is unique due to the specific arrangement of TMS groups and the presence of the glucosamine moiety

Eigenschaften

CAS-Nummer

18434-96-3

Molekularformel

C18H41NO6Si3

Molekulargewicht

451.782

IUPAC-Name

N-[(2S,3R,4R,5R,6R)-2-methoxy-4,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C18H41NO6Si3/c1-13(20)19-15-17(25-28(9,10)11)16(24-27(6,7)8)14(23-18(15)21-2)12-22-26(3,4)5/h14-18H,12H2,1-11H3,(H,19,20)/t14-,15-,16-,17-,18+/m1/s1

InChI-Schlüssel

LNVMFGHHLTUKSW-ZKXLYKBJSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Synonyme

Methyl 2-(acetylamino)-3-O,4-O,6-O-tris(trimethylsilyl)-2-deoxy-α-D-glucopyranoside

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.